N-[2,4-bis(morpholin-4-yl)phenyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-[2,4-bis(morpholin-4-yl)phenyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound with a unique structure that combines morpholine, phenyl, and triazole groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,4-bis(morpholin-4-yl)phenyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the morpholine derivatives, followed by the formation of the triazole ring through a cyclization reaction. The final step involves coupling the morpholine and triazole derivatives under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
N-[2,4-bis(morpholin-4-yl)phenyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives .
Scientific Research Applications
N-[2,4-bis(morpholin-4-yl)phenyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and disease treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2,4-bis(morpholin-4-yl)phenyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(2-morpholin-4-yl-phenyl)-succinamic acid
- 4-chloro-N-(2-morpholin-4-yl-2-phenyl-ethyl)-benzenesulfonamide
- N-(1-(2-morpholin-4-yl-ethylcarbamoyl)-2-phenyl-vinyl)-benzamide
- 2-morpholin-4-yl-N-(2,4,6-trimethyl-phenyl)-acetamide
Uniqueness
N-[2,4-bis(morpholin-4-yl)phenyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of morpholine, phenyl, and triazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H26N6O3 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-(2,4-dimorpholin-4-ylphenyl)-2-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C23H26N6O3/c30-23(21-17-24-29(26-21)18-4-2-1-3-5-18)25-20-7-6-19(27-8-12-31-13-9-27)16-22(20)28-10-14-32-15-11-28/h1-7,16-17H,8-15H2,(H,25,30) |
InChI Key |
FIGVRMOGMRMIGE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)NC(=O)C3=NN(N=C3)C4=CC=CC=C4)N5CCOCC5 |
Origin of Product |
United States |
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